Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate
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Overview
Description
Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-3-nitropyridine with ethyl isocyanoacetate under basic conditions, followed by reduction and cyclization steps. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide and catalysts like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding N-oxides or reduction reactions to yield reduced derivatives.
Cyclization Reactions: It can also be involved in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in solvents like dimethyl sulfoxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include substituted imidazo[1,5-a]pyrimidines, N-oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- Ethyl 2-chloroimidazo[1,2-a]pyridine-8-carboxylate
- Ethyl 2-chloroimidazo[1,2-b]pyridazine-8-carboxylate
- Ethyl 2-chloroimidazo[4,5-b]pyridine-8-carboxylate
Comparison: Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate is unique due to its specific ring fusion pattern and the presence of a chlorine atom at the 2-position. This structural feature imparts distinct reactivity and biological activity compared to its analogs. For example, the imidazo[1,2-a]pyridine analogs may exhibit different pharmacokinetic properties and biological targets, making this compound a valuable compound for targeted research and development.
Properties
IUPAC Name |
ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)7-8-12-6(10)3-4-13(8)5-11-7/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGUFWHUAWJDRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=CN2C=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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